Product packaging for Hirsutenol B(Cat. No.:)

Hirsutenol B

Cat. No.: B1250246
M. Wt: 250.33 g/mol
InChI Key: SWEMDFMQXLKKFA-CARMDJQYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hirsutenol B is a tricyclic sesquiterpene natural product isolated from the fermentation broth of the mushroom Stereum hirsutum . It belongs to the hirsutane family of sesquiterpenes, which are characterized by a distinctive 5-5-5 fused tricyclic ring system, a structural class known as linear triquinanes . This compound is part of a broader group of hirsutane derivatives, which includes Hirsutenols A, C, D, E, and F, all of which have been isolated from various strains of Stereum hirsutum, indicating a rich pathway of natural product biosynthesis in this fungal species . Research into hirsutane-type sesquiterpenes has revealed that their complex biosynthesis involves oxidative modifications catalyzed by enzymes such as cytochrome P450s, leading to significant structural diversity . The study of these compounds often involves advanced spectroscopic analysis for structure elucidation. In fact, the structural assignments of several sesquiterpenes, including this compound, have been revisited and corrected using modern computational and nuclear magnetic resonance (NMR) methods, highlighting the importance of this compound in the development of accurate analytical techniques . This makes this compound a compound of significant interest in the fields of natural product chemistry and analytical method development. Researchers are interested in hirsutane sesquiterpenes as model systems for studying biosynthetic pathways and for their potential bioactivities, which, based on studies of closely related analogs, may include antioxidant properties . This compound is supplied as a high-purity analytical standard for research purposes. This product is intended for laboratory research use only and is not for food, drug, household, or other personal uses. Researchers should handle this compound with care in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22O3 B1250246 Hirsutenol B

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

(3R,3aR,3bR,4R,6aR)-4,6a-dihydroxy-3,3a,5,5-tetramethyl-3b,4,6,7-tetrahydro-3H-cyclopenta[a]pentalen-2-one

InChI

InChI=1S/C15H22O3/c1-8-10(16)5-9-6-15(18)7-13(2,3)12(17)11(15)14(8,9)4/h5,8,11-12,17-18H,6-7H2,1-4H3/t8-,11-,12+,14+,15+/m0/s1

InChI Key

SWEMDFMQXLKKFA-CARMDJQYSA-N

Isomeric SMILES

C[C@H]1C(=O)C=C2[C@@]1([C@@H]3[C@H](C(C[C@@]3(C2)O)(C)C)O)C

Canonical SMILES

CC1C(=O)C=C2C1(C3C(C(CC3(C2)O)(C)C)O)C

Synonyms

hirsutenol B

Origin of Product

United States

Biosynthetic Pathways and Genetic Basis of Hirsutenol B

Proposed Biosynthetic Routes to the Hirsutane Core and Hirsutenol B

Hirsutanes are a class of linear triquinane sesquiterpenes distinguished by a unique 5-5-5 tricyclic ring system. nih.govacs.orgresearchgate.net The biosynthesis of all sesquiterpenoids, including this compound, begins with the universal precursor, farnesyl pyrophosphate (FPP), which is derived from the mevalonate (B85504) (MVA) pathway in fungi. asm.org The initial and defining step in the formation of the hirsutane scaffold is the cyclization of FPP, catalyzed by a specific sesquiterpene synthase, to form the parent hydrocarbon, hirsutene (B1244429). asm.orgnih.gov

Following the creation of the fundamental hirsutane core, a series of oxidative modifications, known as tailoring reactions, diversify the structure. nih.govasm.org These modifications primarily occur on the A-ring of the core structure before subsequent changes to the B- and C-rings. nih.govresearchgate.net The proposed biosynthetic pathway suggests that these tailoring reactions are crucial for generating the vast structural diversity observed in the more than 70 reported hirsutane natural products. nih.govacs.org

Specifically for this compound, research points to a likely biosynthetic precursor, a compound referred to as 8A in the literature. nih.gov It is hypothesized that 8A undergoes specific hydroxylation reactions to yield this compound and the related Hirsutenol C. nih.gov This suggests a branched pathway where late-stage enzymatic modifications on a common intermediate lead to different final products. nih.gov

Enzymatic Machinery Involved in this compound Biosynthesis (e.g., Sesquiterpene Synthases, Cytochrome P450s)

The biosynthesis of this compound is orchestrated by a suite of specialized enzymes encoded within a dedicated gene cluster. nih.govnih.gov Key among these are sesquiterpene synthases and cytochrome P450 monooxygenases.

Sesquiterpene Synthase (STS): The formation of the initial hirsutane skeleton is catalyzed by a characteristic bifunctional terpene synthase. nih.govacs.orgresearchgate.net In Stereum hirsutum, this enzyme, hirsutene synthase (HS), is part of an unusual fusion protein that also contains a 3-hydroxy-3-methylglutaryl coenzyme A synthase (HMGS) domain. asm.orgnih.gov This fusion protein, encoded by the hirA gene, is crucial for channeling precursors from the mevalonate pathway directly into sesquiterpenoid synthesis. nih.govnih.gov

Cytochrome P450s and Other Tailoring Enzymes: After the formation of the hirsutene core by HirA, a cascade of tailoring enzymes modifies the structure. The hirsutane biosynthetic gene cluster in S. hirsutum contains several genes encoding these enzymes. nih.govacs.orgresearchgate.net Among the expressed genes are four cytochrome P450s (hirC, hirE, hirF, and hirG), which are considered key players in the oxidative modifications leading to hirsutenols. nih.govacs.orgasm.org Functional analyses have revealed that these P450s catalyze specific hydroxylation and oxidation reactions. nih.gov For instance, while one study showed that HirG from S. hirsutum MAFF4200200 catalyzed C-2 hydroxylation, it is proposed that closely related P450s could be responsible for the C-1 and C-15 hydroxylations required to synthesize this compound and C. nih.gov

Other enzymes involved in the pathway include a dehydratase (hirB), an NAD(P)-binding protein (hirD), and a short-chain dehydrogenase/reductase (SDR, hirJ). nih.govacs.org These enzymes work in concert to perform a series of modifications on the A-ring of the hirsutane scaffold, preparing it for the final diversification steps. nih.gov

Below is a table summarizing the key enzymes from the hir gene cluster and their functions as determined through heterologous expression and enzymatic assays. nih.govacs.org

GeneEnzyme TypeProposed/Characterized Function
hirA Sesquiterpene Synthase (STS)Catalyzes the cyclization of FPP to form the hirsutene core. nih.govacs.org
hirB DehydrataseInvolved in the dehydration process at the A-ring. nih.govacs.org
hirC Cytochrome P450Oxidative modification of the hirsutane scaffold. nih.govacs.org
hirD NAD(P)-binding proteinParticipates in A-ring modifications. nih.govacs.org
hirE Cytochrome P450Catalyzes multistep oxidation reactions on hirsutane intermediates. nih.govresearchgate.net
hirF Cytochrome P450Oxidative modification of the hirsutane scaffold. nih.govacs.org
hirG Cytochrome P450Catalyzes hydroxylation, such as the C-2 hydroxylation of a key intermediate. nih.gov
hirH Flavin-dependent enzymePutative role in oxidative modifications. nih.govacs.org
hirJ Short-chain dehydrogenase/reductase (SDR)Involved in the initial oxidative modifications of the A-ring. nih.govacs.org

Genetic Characterization of Hirsutane Biosynthetic Gene Clusters

In fungi, genes responsible for the biosynthesis of a specific secondary metabolite are often physically linked together in the genome, forming a biosynthetic gene cluster (BGC). asm.orgnih.gov This clustering facilitates the co-regulation of all the genes necessary to produce the final compound.

The biosynthetic machinery for hirsutanes, including this compound, is encoded in such a cluster. nih.govnih.gov Genomic analysis of Stereum hirsutum led to the identification of a putative hirsutane BGC, designated the hir cluster. nih.govacs.orgresearchgate.net This cluster comprises 15 potential biosynthetic genes, including the crucial sesquiterpene synthase-HMGS fusion gene (hirA), multiple cytochrome P450s, oxidoreductases, and other tailoring enzymes. nih.govacs.orgnih.gov

Studies focusing on the S. hirsutum MAFF4200200 strain, which produces hirsutenols, confirmed that nine of these genes were actively expressed under fermentation conditions. nih.govresearchgate.net The identification of this BGC is a significant step, as it provides a genetic roadmap for understanding and potentially manipulating the production of this compound and other related bioactive compounds. asm.orgnih.gov The discovery and characterization of such BGCs are foundational for applying genome mining techniques to uncover novel natural products. jmicrobiol.or.kr

Chemoenzymatic Approaches and Biotransformation for Biosynthetic Pathway Elucidation

Deciphering the complex, multi-step biosynthetic pathway of a natural product like this compound requires a combination of advanced molecular and chemical techniques. nih.govchemistryviews.org Chemoenzymatic synthesis and biotransformation are powerful tools that have been instrumental in functionally characterizing the enzymes of the hirsutane pathway. nih.gov

Researchers have successfully employed heterologous expression systems, such as the fungus Aspergillus oryzae and the yeast Saccharomyces cerevisiae, to express individual genes from the hir cluster. nih.govresearchgate.net By introducing a specific gene into a host organism and then feeding it a known precursor from the pathway, scientists can observe the specific chemical transformation catalyzed by the encoded enzyme. This process is a form of biotransformation. nih.govnih.govsci-hub.se

For example, the function of the cytochrome P450 HirG was confirmed through a biotransformation experiment where an A. oryzae strain expressing the hirG gene successfully converted the precursor 8A into the hydroxylated product Hirsutenol G. nih.gov Similarly, the function of HirE was confirmed by incubating a precursor with a yeast strain engineered to express the hirE gene. nih.govresearchgate.net

In addition to in vivo biotransformation, in vitro enzymatic reactions using purified recombinant enzymes have been used to solve steps in the pathway that were not completed within the heterologous host. nih.gov This integrated approach, combining heterologous expression, biotransformation, and in vitro reactions, was essential for elucidating the functions of nine different enzymes in the hirsutane pathway and for understanding the complex structural diversification of this family of sesquiterpenes. nih.govfrontiersin.org

Total Synthesis and Stereoselective Methodologies of Hirsutenol B

Strategies for the Total Synthesis of Hirsutellone B and Related Hirsutanes

The construction of the hirsutane framework, a linearly fused 5-5-5 tricyclic ring system, has been approached through various strategic bond disconnections (retrosynthesis). researchgate.net For the more complex members like Hirsutellone B, which features a 13-membered p-cyclophane ring in addition to the tricyclic core, strategies must also account for the immense ring strain. nih.gov

A prominent strategy for the total synthesis of Hirsutellone B involved a macrocyclization-ring-contraction sequence. nih.gov This approach first constructed a larger, more flexible ring, which was then contracted to form the highly strained 13-membered p-cyclophane, a key architectural feature of the molecule. nih.gov Another powerful strategy employed a "double cyclization" cascade. nih.gov This method sought to form three of the six rings of Hirsutellone B in a tandem process involving a large-ring-forming nucleophilic capture of a transient acylketene followed by an intramolecular Diels-Alder reaction. nih.gov

For the synthesis of the core hirsutane skeleton, found in molecules like hirsutene (B1244429), several other strategies have been developed:

Tandem Radical Cyclization : This approach uses a radical-initiated cascade to form the fused cyclopentanoid rings from a linear precursor. msu.edu

Rhodium-Catalyzed [5+2+1] Cycloaddition : This method constructs a bicyclic cyclooctenone, which serves as a key intermediate that can be converted to the tricyclic hirsutane core via subsequent transannular reactions. pku.edu.cnresearchgate.net

Diels-Alder Cycloaddition and Oxa-di-π-methane Rearrangement : This photochemical strategy has been used to access the triquinane skeleton from readily available starting materials. researchgate.net

These diverse strategies highlight the varied approaches chemists have taken to assemble this complex family of natural products, balancing the rapid construction of molecular complexity with the need for precise stereochemical control. researchgate.net

Key Transformations and Reaction Mechanisms Employed in Hirsutenol B Synthesis

The successful synthesis of Hirsutellone B, a close analogue of this compound, relied on a series of critical chemical transformations. nih.gov One of the final steps involved a remarkable cascade sequence initiated by ammonia, which mediated amidation, epimerization at a key carbon center (C-17), and the final ring-closing cyclization to furnish the natural product. nih.gov Other key transformations in this synthesis included a Barton deoxygenation for the selective removal of a hydroxyl group and a Dess-Martin periodinane (DMP) oxidation. nih.gov

In an alternative approach toward the Hirsutellone B core, a thermally induced double cyclization cascade was the centerpiece transformation. nih.gov This reaction proceeds through the generation of a transient acylketene from a polyunsaturated dioxinone precursor. The acylketene is then trapped by an intramolecular nucleophile to form a large macrolactone, which immediately undergoes an intramolecular Diels-Alder reaction to build the stereochemically dense decahydrofluorene core of the molecule. nih.gov

Syntheses of the general hirsutane skeleton have also utilized powerful bond-forming reactions. The Rh(I)-catalyzed [5+2+1] cycloaddition of an ene-vinylcyclopropane with carbon monoxide is a key step in several syntheses, rapidly generating an eight-membered ring. pku.edu.cnresearchgate.net This intermediate is then often subjected to a transannular epoxide-alkene cyclization or a transannular aldol (B89426) reaction to forge the final 5-5-5 tricyclic system. pku.edu.cn

Transformation Key Reagents Purpose in Synthesis Reference
Ammonia-Mediated Cascade NH₃, MeOH/H₂O, 120 °CFinal amidation, epimerization, and cyclization to form Hirsutellone B. nih.gov
Barton Deoxygenation nBu₃SnH, AIBNSelective removal of a benzylic hydroxyl group. nih.gov
Double Cyclization Cascade Thermolysis of a dioxinoneTandem acylketene capture and intramolecular Diels-Alder reaction to form the polycyclic core. nih.gov
[5+2+1] Cycloaddition [Rh(CO)₂Cl]₂, COConstruction of a bicyclic cyclooctenone intermediate. pku.edu.cnresearchgate.net
Corey-Chaykovsky Reaction (CH₃)₃S(O)I, NaHEpoxidation of a ketone to prepare for transannular cyclization. pku.edu.cn
Transannular Epoxide-Alkene Cyclization Acid promotionFormation of the 5/5/5 tricyclic skeleton from a cyclooctene (B146475) epoxide. pku.edu.cn
Oxa-di-π-methane Rearrangement Photochemical irradiationRearrangement of a bicyclo[2.2.2]octenone to a triquinane. researchgate.net

Stereochemical Control and Enantioselective Synthesis Approaches

Achieving the correct three-dimensional arrangement of atoms is a paramount challenge in the synthesis of hirsutanes, which often contain numerous stereocenters. The total synthesis of Hirsutellone B, for example, required control over ten stereogenic centers to yield the single, naturally occurring enantiomer. nih.gov

Enantioselective strategies are employed to introduce chirality early in the synthesis and propagate it through subsequent steps.

Substrate-Controlled Diastereoselection : In many cases, the existing stereocenters in an advanced intermediate guide the stereochemical outcome of a new reaction. For instance, the intramolecular Diels-Alder reaction in the double cyclization approach to Hirsutellone B generates four contiguous stereocenters in a predictable manner based on the substrate's geometry. nih.gov

Asymmetric Catalysis : This is a powerful method for setting absolute stereochemistry. The synthesis of Hirsutellone B utilized the Sharpless asymmetric dihydroxylation (using AD-mix-β) to install two adjacent hydroxyl groups with a specific chirality. nih.gov Similarly, other syntheses of chiral building blocks have employed organocatalysis or chiral metal catalysts to achieve high enantioselectivity. nih.govhilarispublisher.comorganic-chemistry.org

Use of Chiral Pool Starting Materials : Some syntheses begin with a readily available, enantiomerically pure molecule from nature. The synthesis of (-)-connatusin A, a hirsutane-type sesquiterpene, started from an enantiomerically pure cis-1,2-dihydrocatechol, which was obtained from the microbial biotransformation of toluene. researchgate.net

The Kinugasa reaction, a [3+2] cycloaddition, is another transformation where stereocontrol is critical, with the selectivity depending on both the initial cycloaddition and a subsequent protonation step. nih.gov These varied approaches underscore the necessity of precise stereochemical control throughout the synthetic sequence to arrive at the correct, biologically active isomer. libretexts.org

Methodological Advancements and Synthetic Challenges in this compound Chemistry

The synthesis of this compound and its congeners is fraught with challenges that have spurred significant methodological advancements.

Key Synthetic Challenges:

Ring Strain : The 13-membered p-cyclophane ring found in Hirsutellone B is exceptionally strained, making its construction a formidable obstacle. nih.gov Attempts to close this ring via direct transannular C-C bond formation have been thwarted by competitive and undesired O-alkylation reactions. nih.gov

Stereochemical Density : The high number of contiguous stereocenters requires reactions that proceed with exceptional levels of stereocontrol. Failure to control even one center can lead to a complex mixture of diastereomers that are difficult to separate. nih.gov

Structural Elucidation : The complexity of the hirsutane family is such that the incorrect structures have sometimes been assigned to isolated natural products. Computational methods for calculating NMR spectra have become a crucial tool for verifying proposed structures or revising misassigned ones, as was the case for Hirsutanol B. acs.org

Methodological Advancements:

Cascade Reactions : To improve efficiency, chemists have developed sophisticated cascade reactions that form multiple bonds and rings in a single operation from a simpler precursor. The tandem Rh(I)-catalyzed [(5+2)+1] cycloaddition/aldol reaction is a prime example, enabling rapid access to the linear triquinane skeleton. pku.edu.cnresearchgate.net The double cyclization cascade is another major advancement in this area. nih.gov

Computational Chemistry : The use of quantum chemical calculations has become instrumental not only in structure verification but also in predicting reaction outcomes and understanding complex reaction mechanisms, guiding synthetic strategy. acs.orgarxiv.org

Development of Novel Synthetic Strategies : The challenges posed by these molecules have led to the creation of entirely new synthetic approaches, such as the macrocycle-contraction strategy, which cleverly circumvents the difficulty of forming a strained ring directly. nih.gov

These ongoing developments in synthetic methodology continue to make these complex and biologically important molecules more accessible for further study. nih.gov

Structural Modification and Analog Design of Hirsutenol B

Rational Design Principles for Hirsutenol B Analogs and Derivatives

The rational design of analogs based on the this compound structure is guided by established principles aimed at systematically modifying the molecule to improve its biological profile. plos.orgnih.gov This process involves identifying key structural motifs and understanding how they interact with biological targets. nih.gov

Key principles applicable to the design of this compound derivatives include:

Scaffold Hopping and Simplification: The complex, sterically hindered triquinane framework of this compound presents synthetic challenges. A common strategy involves simplifying the core structure to a more synthetically accessible scaffold that retains the key pharmacophoric features.

Functional Group Modification: The hydroxyl groups on the this compound structure are primary targets for modification. These can be esterified, etherified, or oxidized to explore their role in target binding and solubility. For instance, studies on other natural product inhibitors have shown that unsubstituted hydroxyl groups can be crucial for inhibitory activity. mdpi.com

Stereochemical Control: The specific stereochemistry of the multiple chiral centers in this compound is likely critical for its activity. Analog design must consider the synthesis of different stereoisomers to probe the optimal spatial arrangement for target interaction. The synthesis of an epimer of Hirsutanol A, known as Hirsutanol B, highlights the importance of stereochemistry in this class of compounds. mdpi.com

Bioisosteric Replacement: This principle involves replacing certain functional groups with others that have similar physical or chemical properties but may alter the molecule's metabolic stability or binding affinity. For example, a hydroxyl group could be replaced with an amine or thiol to investigate changes in hydrogen bonding capacity.

The ultimate goal of these design principles is to generate a library of compounds that can be used to systematically explore the structure-activity relationship and identify candidates with improved therapeutic potential. nih.gov

Synthetic Access to this compound Derivatives and Semi-synthetic Modifications

Accessing derivatives of this compound relies on both total synthesis and semi-synthetic modification of the natural product or related precursors. chemrxiv.org The hirsutane skeleton, a linear triquinane structure, has been a subject of numerous synthetic studies. mdpi.com

Total Synthesis: The total synthesis of the hirsutane framework provides a versatile platform to introduce a wide range of structural diversity that is not achievable through semi-synthesis. Key strategies reported for constructing the core triquinane skeleton include:

Intramolecular Diels-Alder Reactions: This method has been used as a key step to construct the fused ring system efficiently. mdpi.com

Pauson-Khand Reaction: Asymmetric Pauson-Khand bicyclization has been employed for the enantioselective formal synthesis of hirsutene (B1244429), the parent hydrocarbon of the hirsutane family. mdpi.com

Olefin Metathesis: Ring-opening and ring-closing metathesis sequences have been demonstrated as a powerful tool for creating diverse polyquinane structures, including the basic core of related compounds like cucumin. grafiati.comresearchgate.net

Semi-synthetic Modifications: When the natural product can be isolated in sufficient quantities, semi-synthesis offers a more direct route to analogs. For this compound, this would involve chemical transformations of the parent molecule.

Modifications of Hirsutic Acid: Hirsutic acid C, a related and well-studied hirsutane, serves as a precursor for other derivatives. mdpi.comasm.org For example, it can be reduced to complicatic acid, demonstrating a pathway for interconversion within the hirsutane family. mdpi.com

Enzymatic and Biotransformation: Fungal enzymes, such as P450 monooxygenases, are responsible for the structural diversification of hirsutanes in nature. researchgate.net The biosynthetic pathway of hirsutenes in Stereum hirsutum involves a series of oxidations and rearrangements catalyzed by specific enzymes (HirC, HirF, HirE, etc.). researchgate.net These enzymes could potentially be used in chemoenzymatic strategies to generate novel derivatives from a common precursor. For example, biotransformation studies have shown the conversion of hirsutene derivatives by specific enzymes to produce hydroxylated products. researchgate.net

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. gardp.orgoncodesign-services.com For the hirsutane class of compounds, SAR studies aim to identify the specific structural features responsible for their cytotoxic or other biological effects. While detailed SAR studies focused exclusively on this compound are not extensively documented, analysis of related hirsutane and other natural product inhibitors provides valuable insights. mdpi.complos.org

The relationship between structure and activity is typically established by synthesizing a series of analogs and evaluating their biological potency. oncodesign-services.comresearchgate.net Key modifications often focus on peripheral functional groups and the core scaffold.

Key SAR Insights from Related Compounds:

Importance of Hydroxyl Groups: In many natural product inhibitors, the presence and position of hydroxyl groups are critical for activity, often participating in hydrogen bonds with the target protein. mdpi.com Comparing the structures of Hirsutenols A, B, and C, which differ in their hydroxylation patterns, would be a key step in elucidating their specific roles. mdpi.com

Role of the Carbonyl Group: In related compounds like complicatic acid and hirsutic acid C, the presence of a carboxylic acid or lactone is a defining feature. mdpi.com The modification of such carbonyl groups often leads to significant changes in activity.

The table below summarizes the structural features of this compound and its closely related, naturally occurring analogs, Hirsutenol A and Hirsutenol C, which were all isolated from the mushroom Stereum hirsutum. mdpi.com Analyzing these minor structural differences alongside their respective biological activities is the foundation of SAR.

CompoundCore StructureKey Functional GroupsStructural Notes
Hirsutenol AHirsutane (Triquinane)Multiple Hydroxyls, Alkene-
This compoundHirsutane (Triquinane)Multiple Hydroxyls, AlkeneIsomeric to Hirsutenol A and C
Hirsutenol CHirsutane (Triquinane)Multiple Hydroxyls, Alkene-

Computational Approaches in Analog Design (e.g., Virtual Screening, De Novo Design)

Computational methods are integral to modern drug discovery, accelerating the design and identification of new chemical entities by modeling molecular interactions. nih.gov These approaches are highly applicable to the study of this compound and its analogs.

Virtual Screening: Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. als-journal.com This process can be either structure-based or ligand-based.

Structure-Based Virtual Screening (SBVS): If the three-dimensional structure of a biological target for this compound were known, molecular docking could be used to predict the binding conformation and affinity of potential analogs. mdpi.commdpi.com This allows for the rapid, in silico evaluation of thousands of compounds, prioritizing a smaller, more promising set for synthesis and biological testing. als-journal.com

Ligand-Based Virtual Screening (LBVS): In the absence of a target structure, a model can be built based on the structure of known active ligands like this compound itself. istanbul.edu.tr Pharmacophore modeling, for instance, identifies the essential 3D arrangement of functional groups required for biological activity, which is then used as a filter to screen compound databases for molecules with similar features. istanbul.edu.trresearchgate.net

De Novo Design: De novo design algorithms build novel molecular structures from scratch, piece by piece, within the constraints of a target's binding site. bakerlab.orgheliopolistech.com This approach is not limited to existing chemical scaffolds and can generate highly innovative molecular architectures tailored to the target. nih.govbakerlab.org For a complex natural product like this compound, de novo design could be used to conceptualize entirely new, synthetically more tractable scaffolds that mimic its key binding interactions.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structures of a series of compounds with their biological activities. nih.gov By developing a QSAR model for a set of this compound analogs, it becomes possible to predict the activity of new, unsynthesized derivatives, thereby guiding the design process toward more potent compounds.

These computational tools provide powerful decision support for medicinal chemists, helping to rationalize the selection of which this compound analogs to synthesize next, thereby saving significant time and resources. nih.gov

Molecular Mechanisms of Action in Vitro and Pre Clinical in Vivo Research

The molecular mechanisms of action for Hirsutenol B are not yet well-defined in publicly accessible research. The study of this compound is an emerging field, with recent research focusing on the elucidation of the biosynthetic pathways that produce the diverse family of hirsutane sesquiterpenes. acs.orgnih.gov These pathways involve a series of enzymatic modifications, positioning this compound as one of many secondary metabolites produced by Stereum hirsutum. nih.gov While direct evidence for this compound is limited, the activities of related compounds provide a context for its potential biological effects.

Receptor Interactions and Enzyme Modulation Profiles

The specific receptor targets and enzyme modulation profiles for this compound have not been documented. In pharmacology, the interaction between a compound and a cellular receptor is a critical first step in initiating a biological response. nih.gov This interaction can be agonistic, activating the receptor, or antagonistic, blocking its function. wikipedia.org Similarly, compounds can modulate enzyme activity, either inhibiting or enhancing their catalytic function, which is a fundamental mechanism for controlling cellular signaling pathways. nih.govrsc.org

For example, studies of other hirsutane sesquiterpenoids suggest potential mechanisms that could be relevant. Hirsutanol A, a related compound, has been noted for its potent cytotoxicity, which has been hypothesized to stem from its α-methylidene oxo group acting as an alkylating agent that could lead to the inactivation of vital enzymes. researchgate.net While this compound's structure differs, this points to enzyme modulation as a potential mode of action for this class of compounds. However, without specific binding assays or enzymatic screening, the profile for this compound remains unknown.

Gene Expression and Protein-Protein Interaction Perturbations

There are currently no available studies detailing the effects of this compound on global gene expression or protein-protein interaction (PPI) networks. Gene expression analysis, often conducted via methods like RNA-sequencing, reveals how a compound can alter the transcription of genes, providing insight into the cellular pathways it affects. ebi.ac.ukebi.ac.uk PPIs are fundamental to most biological processes, and mapping the changes in these interactions after treatment can elucidate a compound's mechanism of action. nih.govbiorxiv.orgresearchgate.net

Research on related natural products demonstrates that they can influence the transcription of genes involved in key signaling pathways, such as those related to inflammation and cell survival. researchgate.net However, without specific transcriptomic or proteomic data for this compound, its impact on gene regulation and cellular interaction networks cannot be described.

This compound's Influence on Fundamental Cellular Processes

While the direct influence of this compound on fundamental cellular processes is not specifically characterized, the cytotoxic and antimicrobial activities reported for the broader class of hirsutane sesquiterpenoids suggest that these compounds can significantly impact cell fate. acs.orgmdpi.comresearchgate.net The following sections describe key cellular processes that are often modulated by bioactive natural products.

Cell Cycle Regulation and Cell Cycle Arrest Mechanisms

The effect of this compound on cell cycle regulation has not been investigated. The cell cycle is a tightly controlled process that governs cell proliferation, with checkpoints in the G1, S, and G2/M phases ensuring genomic integrity. embopress.orghaematologica.org Many cytotoxic compounds exert their effects by inducing cell cycle arrest, which prevents cancer cells from dividing and can lead to cell death. mdpi.comnih.gov This arrest is often mediated by the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners. mdpi.com

While numerous hirsutane sesquiterpenoids have been reported to possess cytotoxic activity against various cancer cell lines, the specific mechanisms, including any potential for cell cycle arrest, have not been detailed for this compound. mdpi.com

Apoptosis Induction and Programmed Cell Death Pathways (e.g., Intrinsic, Extrinsic)

There is no direct evidence from published studies to confirm that this compound induces apoptosis. Apoptosis is a form of programmed cell death crucial for removing damaged or unwanted cells. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. ijmrhs.complos.org Both pathways converge on the activation of effector caspases, which execute the dismantling of the cell. plos.org

Many natural compounds with anticancer properties function by inducing apoptosis. revvity.comresearchgate.net For instance, the analysis of related compounds from Stereum hirsutum shows significant cytotoxic effects, a common outcome of apoptosis induction. mdpi.comresearchgate.net However, studies confirming the induction of apoptosis or identifying the specific pathways activated by this compound are currently lacking.

Autophagy Modulation and Other Cell Homeostasis Mechanisms

The specific role of this compound in the modulation of autophagy has not been reported. Autophagy is a cellular degradation and recycling process that maintains cellular homeostasis by removing damaged organelles and misfolded proteins. nih.govresearchgate.net This process can have a dual role in cancer, either promoting survival under stress or contributing to cell death, making its modulation a complex therapeutic strategy. researchgate.net

Notably, a study on hirsutane-type sesquiterpenoids from Stereum hirsutum found that a related compound, sterhirsutin K, was capable of inducing autophagy in HeLa cells. semanticscholar.orgnih.gov This finding suggests that compounds from this family have the potential to modulate this critical homeostatic pathway. Whether this compound shares this capability remains to be determined through further research.

Biological Activities of Hirsutane Sesquiterpenoids from Stereum hirsutum

The following table summarizes the documented biological activities of various hirsutane sesquiterpenoids isolated from Stereum hirsutum, providing a scientific context for the potential activities of this compound.

Compound Class/NameSpecific ActivityCell Lines / OrganismsReference
Hirsutenols A-CWeak antifungal activity; Moderate antibacterial activityAspergillus spp., Bacillus subtilis, Candida albicans, Escherichia coli researchgate.net
Sterhirsutins C–LCytotoxicityK562, HCT116 semanticscholar.orgnih.gov
Sterhirsutin KAutophagy InductionHeLa semanticscholar.orgnih.gov
Sesquiterpenoid (Unnamed)Strong NO inhibitory activity; Strong cytotoxicityLipopolysaccharide-induced macrophages; HepG2 mdpi.com
Hirsutanol APotent cytotoxicity15 different human cancer cell lines researchgate.net
Hirsutic Acid CCytotoxic effectsVarious cancer cell lines mdpi.com

Pre-clinical Research Models for Mechanistic Elucidation

The investigation into the molecular mechanisms of this compound is still an emerging field of study. Pre-clinical research, employing both in vitro and in vivo models, is crucial for understanding the biological pathways through which this natural compound exerts its effects. While direct and extensive mechanistic studies on this compound are limited in publicly available scientific literature, research on its close chemical relatives, particularly its epimer Hirsutanol A, provides valuable insights into the potential mechanisms of action for this class of hirsutane sesquiterpenoids. The following sections detail the cellular and animal models that have been utilized to explore the biological activities of these compounds, with the caveat that much of the specific mechanistic data pertains to Hirsutanol A due to a scarcity of similar studies on this compound.

In Vitro Cellular Models for Mechanistic Studies

In vitro cellular models are fundamental in dissecting the molecular pathways affected by a compound at the cellular level. For hirsutane sesquiterpenoids, a variety of human cancer cell lines have been employed to investigate their cytotoxic and other biological activities. While this compound has been reported to possess cytotoxic activity, detailed mechanistic studies on specific cell lines are not extensively documented. However, the research on Hirsutanol A offers a clear framework for the potential mechanisms.

Studies on Hirsutanol A have demonstrated that its anticancer effects are mediated through the induction of apoptosis and autophagy. A key mechanism identified is the generation of reactive oxygen species (ROS), which in turn triggers these cell death pathways.

Table 1: In Vitro Cellular Models and Mechanistic Findings for Hirsutane Sesquiterpenoids

CompoundCell LineCell TypeKey Mechanistic Findings
Hirsutanol AJurkatHuman T-cell leukemiaInduction of G2/M phase cell cycle arrest; Apoptosis induction.
Hirsutanol AMCF-7Human breast adenocarcinomaInhibition of cell proliferation; Induction of apoptosis and autophagy via ROS production.
Hirsutenol A, B, CEscherichia coliBacteriumModerate antimicrobial activity.

Note: This table includes data on this compound and its closely related epimer, Hirsutanol A, to provide a broader context for potential mechanisms of action.

In Vivo Animal Models for Investigating Biological Effects at a Systemic Level (Mechanism-focused research)

Future preclinical research would likely involve the use of rodent models, such as mice or rats, bearing tumor xenografts of human cancer cell lines that have shown sensitivity to this compound or its related compounds in vitro. These models would be instrumental in confirming the anticancer efficacy and further investigating the molecular mechanisms observed in cell-based assays, such as the role of ROS-mediated apoptosis and autophagy, in a whole-organism context. At present, no such mechanism-focused in vivo studies for this compound have been published.

Advanced Analytical and Spectroscopic Research Methodologies for Hirsutenol B

High-Resolution Spectroscopic Techniques for Structural Elucidation and Conformation Analysis (e.g., Advanced NMR, Mass Spectrometry)

The definitive structure and stereochemistry of complex natural products like Hirsutenol B are established through a combination of high-resolution spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools in this process. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR experiments are fundamental for elucidating the complex, three-dimensional structure of molecules. researchgate.net For a molecule like this compound, a suite of 1D and 2D NMR experiments would be employed.

1D NMR: ¹H NMR provides information on the number and environment of protons, while ¹³C NMR identifies the carbon skeleton.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) establish proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range proton-carbon correlations, which is crucial for connecting different parts of the molecule. springernature.com NOESY (Nuclear Overhauser Effect Spectroscopy) is vital for determining the relative stereochemistry by identifying protons that are close in space.

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) provides the exact molecular weight, allowing for the determination of the molecular formula. nih.gov The fragmentation pattern observed in tandem MS (MS/MS) experiments offers valuable clues about the molecule's substructures, corroborating the data obtained from NMR. youtube.com

TechniqueApplication for this compoundInformation Yielded
¹H NMR Proton environment analysisChemical shift, coupling constants, integration (proton count)
¹³C NMR Carbon skeleton determinationNumber and type of carbon atoms (CH₃, CH₂, CH, C)
COSY H-H connectivityIdentifies adjacent protons within spin systems
HSQC C-H one-bond correlationLinks protons to their directly bonded carbons
HMBC C-H long-range correlationConnects structural fragments across quaternary carbons and heteroatoms
NOESY Spatial proximity of protonsDetermines relative stereochemistry and conformational details
HR-MS Molecular formula determinationProvides high-accuracy mass measurement
MS/MS Structural fragmentation analysisReveals substructural motifs and connectivity

Advanced Chromatographic and Separation Science Methodologies for Research Purity and Enantiomeric Purity Assessment

Chromatography is essential for the isolation and purification of natural products and for assessing their purity. chiralpedia.com High-Performance Liquid Chromatography (HPLC) is a primary technique used for this purpose.

For a chiral molecule like this compound, assessing enantiomeric purity is critical, as different enantiomers can have distinct biological activities. Chiral HPLC, which utilizes a chiral stationary phase (CSP), is the most common method for separating enantiomers. phenomenex.comyoutube.com The separation is based on the differential formation of transient diastereomeric complexes between the enantiomers and the CSP. sigmaaldrich.com The selection of the appropriate chiral column and mobile phase is determined empirically to achieve optimal separation (resolution) between the enantiomers. chiralpedia.comnih.govmdpi.com

MethodPurposeKey Parameters
Reverse-Phase HPLC Research Purity AssessmentStationary phase (e.g., C18), mobile phase composition, gradient, flow rate, detection wavelength.
Chiral HPLC Enantiomeric Purity AssessmentChiral stationary phase (e.g., polysaccharide-based), mobile phase (normal or reverse-phase), temperature, flow rate. phenomenex.com

Bioanalytical Method Development for this compound in Complex Biological Matrices (for research, e.g., cellular uptake, distribution in research models)

To study the biological activity of this compound in research models, such as its uptake into cells or its distribution in tissues, sensitive and selective bioanalytical methods are required. These methods must be capable of accurately measuring low concentrations of the analyte in complex biological matrices like cell lysates, plasma, or tissue homogenates. nih.govnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this type of quantitative analysis due to its high sensitivity and specificity. nih.gov Method development involves optimizing sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction), chromatographic separation to resolve the analyte from matrix components, and mass spectrometric conditions for sensitive detection. dovepress.comresearchgate.net

Key steps in bioanalytical method development for this compound would include:

Sample Preparation: Developing a robust procedure to extract this compound from the biological matrix and remove interferences.

Chromatography: Optimizing the HPLC method to ensure separation from endogenous matrix components.

Mass Spectrometry: Fine-tuning the MS parameters, including ionization source conditions and selecting specific precursor-product ion transitions for Selected Reaction Monitoring (SRM), to ensure sensitive and selective quantification.

Method Validation: Validating the method for linearity, accuracy, precision, selectivity, and stability according to established guidelines.

Chemoinformatics and Computational Chemistry in this compound Research

Computational approaches are powerful tools for accelerating drug discovery and understanding molecular interactions. hw.ac.uk These methods can be applied to this compound to predict its biological targets and guide the design of more potent analogs.

Molecular Docking and Molecular Dynamics Simulations for Target Interaction Studies

Molecular Docking: This technique predicts the preferred orientation of a ligand (this compound) when bound to a target protein. openmedicinalchemistryjournal.commdpi.commdpi.com It is used to screen potential protein targets and to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex. The results can provide hypotheses about the compound's mechanism of action. nih.govnih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time. youtube.comnih.gov These simulations can assess the stability of the binding pose predicted by docking and reveal conformational changes in both the ligand and the protein upon binding. youtube.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a statistical approach used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For this compound, a QSAR study would involve synthesizing or identifying a series of structural analogs and testing their biological activity. nih.govmdpi.com Molecular descriptors (physicochemical properties) for these analogs would then be correlated with their activity to build a predictive model. researchgate.net This model can be used to predict the activity of new, unsynthesized compounds and to identify the key structural features that influence activity. plos.org

Data Mining and Predictive Modeling in this compound Research

Data mining involves extracting novel patterns and knowledge from large datasets. researchgate.netnih.govirjet.net In the context of this compound, data mining could be used to analyze large biological screening databases to identify potential new activities or targets for this compound or related sesquiterpenoids.

Predictive modeling, often employing machine learning algorithms, uses existing data to forecast future outcomes. mdpi.comnih.govresearchgate.net A model could be trained on a dataset of known natural products with specific biological activities (e.g., anti-inflammatory, anticancer). nih.gov This model could then be used to predict the probability that this compound exhibits a particular activity, helping to prioritize it for further experimental testing. researchgate.net

Computational MethodObjective in this compound Research
Molecular Docking Predict binding mode and affinity to potential protein targets. openmedicinalchemistryjournal.com
Molecular Dynamics Assess the stability of the ligand-protein complex and study its dynamics. nih.gov
QSAR Correlate structural properties of this compound analogs with biological activity to guide optimization. nih.gov
Data Mining Identify novel patterns or relationships from large biological datasets related to similar compounds. irjet.net
Predictive Modeling Forecast potential biological activities of this compound based on its structural features. mdpi.com

Translational Research Potential and Future Directions for Hirsutenol B

Hirsutenol B as a Research Probe and Lead Compound for Exploratory Studies

This compound, a member of the hirsutane class of sesquiterpenes, presents significant opportunities as both a research probe and a lead compound in the field of drug discovery. Its unique three-dimensional structure and biological activity make it a valuable tool for investigating complex biological pathways. As a research probe, this compound can be utilized to explore the intricacies of cellular processes, helping to identify and validate new therapeutic targets. The development of synthetic methodologies to create tool compounds based on natural product scaffolds is crucial for elucidating mechanisms of action and identifying potential cellular targets. researchgate.net

The role of natural products as a source for drug discovery and development remains critical, providing a wealth of bioactive molecules with diverse characteristics. mdpi.com The journey from a natural product to a therapeutic agent often involves several stages, including species collection, extraction, chemical separation, structural identification, and bioassays. mdpi.com In this context, this compound serves as an excellent starting point for the generation of compound libraries through organic synthesis, which can then be screened for a variety of biological activities. kitasato-u.ac.jp This approach, coupled with computational modeling and high-throughput screening, accelerates the identification of promising new drug candidates. mdpi.com

Furthermore, the structural characterization of natural products like this compound is being advanced by techniques such as quantum mechanical full spin analysis, which aids in resolving complex structures and correcting previous assignments. ufg.brdntb.gov.ua These precise structural details are fundamental for understanding structure-activity relationships and for the rational design of more potent and selective analogs. The exploration of natural product databases through virtual screening and machine learning algorithms is another promising avenue for identifying compounds with specific therapeutic potential, such as targeting persistent infections. ospfound.org

Synergistic Research with Other Bioactive Compounds (Pre-clinical Focus)

The investigation of this compound in combination with other bioactive compounds is a promising area of preclinical research. Combination therapy, the use of multiple therapeutic agents, is a cornerstone of modern medicine, often leading to enhanced efficacy and reduced side effects. mdpi.com In the context of cancer treatment, for instance, combining natural compounds with conventional chemotherapeutic drugs has gained significant attention as a strategy to overcome drug resistance and improve patient outcomes. nih.gov

Preclinical studies are essential to determine the nature of the interaction between compounds, which can be synergistic (the combined effect is greater than the sum of individual effects), additive (the combined effect is equal to the sum of individual effects), or antagonistic (the combined effect is less than the sum of individual effects). mdpi.comresearchgate.net The Chou-Talalay method, which utilizes the combination index (CI), is a widely accepted quantitative method for determining these interactions. researchgate.net

Several mechanisms can underlie the synergistic effects observed in combination therapies. These include multi-target effects, modulation of pharmacokinetic properties, impairment of resistance mechanisms, and neutralization of toxic effects. nih.gov For example, a natural compound might enhance the bioavailability of a conventional drug or inhibit a pathway that cancer cells use to evade the drug's effects. mdpi.com Preclinical models are crucial for identifying the optimal drug combinations and treatment schedules before moving to clinical trials. nih.govtoxicology.org The insights gained from these preclinical studies provide the scientific rationale for advancing promising combinations into human studies. researchgate.net

Methodological Advancements and Emerging Technologies in this compound Research

Advancements in synthetic and analytical methodologies are pivotal for accelerating research on this compound. The total synthesis of complex natural products not only confirms their structure but also provides a route to produce quantities sufficient for biological evaluation and to generate analogs with improved properties. researchgate.net Recent developments in synthetic organic chemistry, such as C–H functionalization, offer more efficient ways to modify the core structure of this compound, enabling the creation of diverse chemical libraries for screening. acs.orgnih.gov

Emerging technologies are also transforming natural product research. wcu.edu.etresearchgate.netscielo.org.mx High-throughput screening (HTS) allows for the rapid testing of thousands of compounds, significantly speeding up the initial stages of drug discovery. mdpi.com Furthermore, the integration of artificial intelligence (AI) and machine learning (ML) with large datasets is becoming instrumental in predicting the biological activities of natural products and identifying potential drug-target interactions. researchgate.net

In the realm of structural elucidation, advanced analytical techniques are providing unprecedented detail. mdpi.com These technologies, in conjunction with computational methods, are crucial for accurately determining the three-dimensional structure of complex molecules like this compound and understanding their interactions with biological targets. ufg.brdntb.gov.ua The application of these advanced methods is essential for moving from a promising natural product to a well-characterized drug candidate.

Interdisciplinary Approaches and Collaborative Research Frameworks

The multifaceted nature of drug discovery and development from natural products like this compound necessitates interdisciplinary collaboration. mdpi.comnih.gov Addressing the complex challenges in this field requires the integration of knowledge and expertise from various disciplines, including ethnobotany, pharmacognosy, medicinal chemistry, molecular biology, pharmacology, and computational science. mdpi.comutexas.edu Such collaborations foster innovation by bringing together diverse perspectives and methodologies. mdpi.comleeds.ac.uk

Effective interdisciplinary research relies on strong collaborative frameworks that facilitate communication and data sharing among researchers from different backgrounds. researchgate.netaup.nl The establishment of open-source databases and platforms for natural products is a significant step in this direction, promoting the sharing of information and preventing the duplication of efforts. nih.gov These frameworks can also help to navigate the complexities of intellectual property rights and benefit-sharing agreements, which are crucial for sustainable and ethical research. researchgate.net

Ultimately, a collaborative and interdisciplinary approach is essential for translating the potential of this compound into tangible therapeutic applications. kitasato-u.ac.jp By bringing together experts from academia, industry, and government, and by leveraging the power of global networks, the scientific community can accelerate the journey of this promising natural compound from the laboratory to the clinic. ospfound.orgresearchgate.net

Q & A

Q. What are the validated analytical methods for identifying and quantifying Hirsutenol B in natural extracts?

Methodological Answer: this compound can be identified using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for precise molecular weight determination . Quantification often employs UV-Vis spectrophotometry at specific wavelengths (e.g., 280 nm) calibrated against purified standards. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, with comparisons to published spectral databases .

Q. How can researchers optimize the extraction of this compound from plant sources?

Methodological Answer: Optimization involves testing solvents of varying polarities (e.g., ethanol, methanol, water) and extraction techniques (maceration, Soxhlet, ultrasound-assisted extraction). Response surface methodology (RSM) with variables like temperature, solvent ratio, and extraction time can model efficiency . Purity should be validated via thin-layer chromatography (TLC) and HPLC .

Q. What in vitro biological activity assays are commonly used to study this compound?

Methodological Answer: Standard assays include:

  • Antioxidant activity : DPPH radical scavenging assay, FRAP (ferric reducing antioxidant power).
  • Anti-inflammatory effects : Inhibition of COX-2 or TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.
  • Antimicrobial activity : Broth microdilution for MIC (minimum inhibitory concentration) determination . Controls must include positive standards (e.g., ascorbic acid for antioxidants) and solvent blanks to exclude artifacts .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action be resolved?

Methodological Answer: Contradictions may arise from variations in cell lines, assay conditions, or compound stability. Researchers should:

  • Replicate studies under standardized protocols (e.g., ATCC cell lines, controlled oxygen levels).
  • Use orthogonal assays (e.g., siRNA knockdown + western blotting) to confirm targets.
  • Apply systematic review frameworks (e.g., PRISMA) to analyze heterogeneity across studies .

Q. What strategies are effective for synthesizing this compound derivatives with enhanced bioavailability?

Methodological Answer: Semi-synthetic modification via:

  • Esterification/alkylation of hydroxyl groups to improve lipophilicity.
  • Prodrug design using enzymatically cleavable linkers (e.g., glycosides). Stability and pharmacokinetics should be assessed using Caco-2 cell monolayers for intestinal absorption and LC-MS/MS for plasma concentration profiling .

Q. How can researchers design a robust in vivo study to evaluate this compound’s therapeutic potential?

Methodological Answer: Follow PICOT framework:

  • Population : Rodent models (e.g., Sprague-Dawley rats with induced inflammation).
  • Intervention : Dose escalation (10–100 mg/kg, oral/gavage).
  • Comparison : Positive controls (e.g., dexamethasone) and vehicle-only groups.
  • Outcome : Histopathology, cytokine ELISA, and RNA-seq for pathway analysis.
  • Time : Acute (7 days) vs. chronic (28 days) exposure .

Data Analysis and Validation

Q. What statistical methods are appropriate for analyzing dose-response relationships of this compound?

Methodological Answer: Use nonlinear regression (e.g., log-dose vs. response) to calculate EC₅₀/IC₅₀ values. For multi-variable datasets (e.g., omics), apply ANOVA with post-hoc Tukey tests and false discovery rate (FDR) correction. Open-source tools like R/Bioconductor or GraphPad Prism are recommended .

Q. How should researchers address batch-to-batch variability in this compound isolation?

Methodological Answer: Implement quality control (QC) protocols:

  • Chemical fingerprinting : HPLC-PDA to compare retention times and UV spectra.
  • Standard reference materials : Cross-validate with certified samples from repositories like NIST.
  • Stability studies : Accelerated degradation tests (40°C/75% RH) to identify degradation products .

Literature and Reproducibility

Q. Which databases are most reliable for retrieving peer-reviewed studies on this compound?

Methodological Answer: Prioritize PubMed/Medline, Web of Science, and Scopus for systematic reviews. Avoid Google Scholar due to incomplete coverage and lack of advanced filters . Use Boolean operators (AND/OR/NOT) to combine terms like “this compound” AND “anti-inflammatory” NOT “review” .

Q. What criteria should be used to assess the reliability of this compound studies?

Methodological Answer: Apply FINER criteria:

  • Feasibility : Adequate sample size and controls.
  • Innovation : Novelty in mechanism or application.
  • Ethics : Compliance with ARRIVE guidelines for animal studies.
  • Relevance : Clear connection to disease models or translational gaps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.